Nicotinoyl chloride hydrochloride

概要

説明

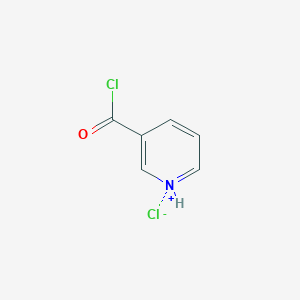

Nicotinoyl chloride hydrochloride is a chemical compound with the molecular formula C6H4ClNO·HCl. It is a derivative of nicotinic acid and is commonly used in organic synthesis. The compound is known for its reactivity and is utilized in various chemical reactions to produce a wide range of derivatives.

作用機序

Target of Action

Nicotinoyl chloride hydrochloride is a chemical compound used in the synthesis of various pharmaceuticals and biochemicals It’s known to be used in the preparation of various compounds, which suggests that its targets may vary depending on the specific derivative being synthesized .

Mode of Action

The mode of action of this compound is primarily through its role as a reagent in chemical reactions. It’s used in the synthesis of various compounds, including 1-[5-O-tert-butyldimethylsilyl-2-deoxy-2-fluoro-3-O-(3-pyridylcarbonyl)-β-D-ribofuranosyl]uracil, 7,16-dinicotinoylated and/or 7,16-diisonicotinoylated compounds via reaction with tetraaza[14]annulene and its complexes, and bis(ethylenedithio)tetrathiafulvalene derivatives .

Biochemical Pathways

Given its role in the synthesis of various compounds, it’s likely that the pathways affected would depend on the specific derivative being synthesized .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific derivative being synthesized. For instance, one study mentions the synthesis of a twin drug consisting of nicotinic acid and quercetin tetramethyl ether, which has been shown to have antihypertensive effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known to be moisture sensitive , which suggests that its stability and reactivity may be affected by humidity levels. Furthermore, the conditions under which it’s stored and used (e.g., temperature, pH) could also influence its action and efficacy.

生化学分析

Biochemical Properties

It is known to be used in the preparation of various biochemical compounds

Temporal Effects in Laboratory Settings

There is currently no available information on the changes in the effects of Nicotinoyl chloride hydrochloride over time in laboratory settings

Dosage Effects in Animal Models

There is currently no available information on how the effects of this compound vary with different dosages in animal models

Transport and Distribution

There is currently no available information on how this compound is transported and distributed within cells and tissues

準備方法

Synthetic Routes and Reaction Conditions: Nicotinoyl chloride hydrochloride is typically synthesized from nicotinic acid. The process involves the reaction of nicotinic acid with thionyl chloride (SOCl2) to form nicotinoyl chloride, which is then treated with hydrochloric acid to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but is scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is usually produced in a crystalline form and is sensitive to moisture, requiring storage under inert gas conditions .

化学反応の分析

Types of Reactions: Nicotinoyl chloride hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles to form nicotinoyl derivatives.

Condensation Reactions: It can condense with amines to form amides.

Hydrolysis: It hydrolyzes in the presence of water to form nicotinic acid and hydrochloric acid.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or chloroform.

Catalysts: In some cases, catalysts like pyridine are used to facilitate the reaction.

Major Products Formed:

Nicotinoyl Derivatives: These include nicotinoyl amides, esters, and thioesters.

Nicotinic Acid: Formed through hydrolysis.

科学的研究の応用

Nicotinoyl chloride hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is employed in the modification of biomolecules for research purposes.

Medicine: The compound is used in the synthesis of drugs that target specific biological pathways.

Industry: It is utilized in the production of specialty chemicals and intermediates

類似化合物との比較

Isonicotinoyl Chloride Hydrochloride: Similar in structure but differs in the position of the chlorine atom on the pyridine ring.

2-Pyridinecarbonyl Chloride Hydrochloride: Another derivative of pyridine with similar reactivity.

6-Chloronicotinoyl Chloride: Contains an additional chlorine atom on the pyridine ring.

Uniqueness: this compound is unique due to its specific reactivity and the ability to form a wide range of derivatives. Its applications in various fields, including chemistry, biology, and medicine, highlight its versatility and importance in scientific research .

生物活性

Nicotinoyl chloride hydrochloride (NCHC) is a compound derived from nicotinic acid, known for its diverse biological activities. This article explores the biological activity of NCHC, detailing its synthesis, mechanisms of action, and applications in various fields, including medicinal chemistry and biochemistry.

1. Synthesis of this compound

This compound is synthesized through the reaction of nicotinic acid with thionyl chloride or oxalyl chloride. The process typically involves:

- Reagents : Nicotinic acid and a chlorinating agent (e.g., thionyl chloride).

- Conditions : The reaction is conducted under reflux conditions in an organic solvent such as dichloromethane.

- Yield : The synthesis can yield high purity with yields often exceeding 90% .

2. Mechanisms of Biological Activity

NCHC exhibits various biological activities, primarily due to its ability to interact with biological macromolecules. Key mechanisms include:

- Enzyme Inhibition : NCHC has been shown to inhibit certain enzymes, including ribonucleotide reductase, which is crucial for DNA synthesis and repair . This inhibition can lead to cytotoxic effects in rapidly dividing cells, making it a candidate for cancer therapy.

- Antimicrobial Properties : Studies indicate that NCHC possesses antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. Its derivatives have been tested for their efficacy against Mycobacterium tuberculosis .

- Antioxidant Activity : NCHC has been associated with antioxidant properties, which help mitigate oxidative stress in cells. This activity is beneficial in protecting cells from damage caused by reactive oxygen species (ROS) .

3. Biological Applications

This compound has several applications in medicinal chemistry and biochemistry:

- Cancer Treatment : Due to its ability to inhibit ribonucleotide reductase, NCHC and its derivatives are being explored as potential chemotherapeutic agents. Research has indicated that compounds derived from NCHC can enhance the efficacy of existing treatments like gemcitabine .

- Antimicrobial Agents : The compound's antimicrobial properties make it a valuable candidate for developing new antibiotics. Its derivatives have shown comparable activity to traditional antibiotics against resistant bacterial strains .

- Drug Development : NCHC serves as an acylating agent in the synthesis of various bioactive compounds. For instance, it has been utilized in the synthesis of resveratrol nicotinate, a prodrug that combines the properties of both nicotinic acid and resveratrol .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of NCHC derivatives against E. coli and S. aureus. Results demonstrated that certain derivatives exhibited significant inhibition zones comparable to ampicillin, suggesting potential as new antibacterial agents .

Case Study 2: Cancer Cell Line Studies

In vitro studies on pancreatic cancer cell lines showed that compounds synthesized from NCHC inhibited cell proliferation by inducing apoptosis through ribonucleotide reductase inhibition. These findings support the use of NCHC-derived compounds in targeted cancer therapies .

5. Conclusion

This compound is a versatile compound with significant biological activity across various domains. Its ability to inhibit critical enzymes and exhibit antimicrobial properties positions it as a promising candidate for drug development in cancer therapy and infectious disease treatment. Ongoing research into its mechanisms and applications will likely unveil further therapeutic potentials.

6. Data Summary Table

特性

IUPAC Name |

pyridin-1-ium-3-carbonyl chloride;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO.ClH/c7-6(9)5-2-1-3-8-4-5;/h1-4H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYBLBLAMDYKKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[NH+]=C1)C(=O)Cl.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20260-53-1 | |

| Record name | 3-Pyridinecarbonyl chloride, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20260-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of Nicotinoyl Chloride Hydrochloride in the context of these research articles?

A1: this compound is primarily employed as a reagent for chemical modification. It acts as an acylating agent, introducing a nicotinoyl group into various molecules. For instance, it's used to modify cellulose to enhance its pollutant adsorption capabilities [, ], synthesize novel tetraaza[14]annulene nickel(II) complexes [], and create pyrazolo[1,5-a]pyridine derivatives with platelet aggregation inhibitory activity [].

Q2: How does the incorporation of a nicotinoyl group, introduced via this compound, affect the properties of materials like cellulose?

A2: The nicotinoyl group, with its pyridine ring, enhances the material's ability to adsorb cationic pollutants. This is evident in studies where this compound modified cellulose demonstrated a three-fold increase in Methylene Blue adsorption compared to unmodified cellulose. [, ]. The pyridine ring's nitrogen atom can interact with positively charged species, improving the material's affinity for cationic pollutants.

Q3: Can you provide an example of how this compound is used in the synthesis of biologically active compounds?

A3: In one study, this compound was reacted with 2-amino-1,3,4-thiadiazole to synthesize 2-nicotinamido-1,3,4-thiadiazole, a potential aquaporin inhibitor. []. This demonstrates its utility in creating molecules with potential pharmaceutical applications.

Q4: The research mentions the use of this compound in synthesizing derivatives with platelet aggregation inhibitory activity. Could you elaborate on this?

A4: Researchers synthesized 3-nicotinoylpyrazolo[1,5-a]pyridines by reacting 3-unsubstituted pyrazolo[1,5-a]pyridines with this compound. []. These derivatives were then further modified, and their ability to inhibit arachidonic acid-induced platelet aggregation was assessed in vitro and ex vivo. This research highlights the potential of using this compound as a building block for developing antithrombotic agents.

Q5: What spectroscopic techniques were used to characterize compounds synthesized using this compound?

A5: The research articles report using a variety of spectroscopic techniques for characterization. These include Infrared (IR) spectroscopy to identify functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D) for structural elucidation and confirmation of chemical modifications, and UV-Visible spectroscopy for studying electronic transitions within the molecules. [, , , ].

Q6: Was computational chemistry employed in any of the research involving this compound?

A6: Yes, in the study focusing on 2-nicotinamido-1,3,4-thiadiazole, computational parameters related to blood-brain barrier permeability were calculated. []. This suggests the use of computational modeling to predict the compound's pharmacokinetic properties and potential for central nervous system activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。